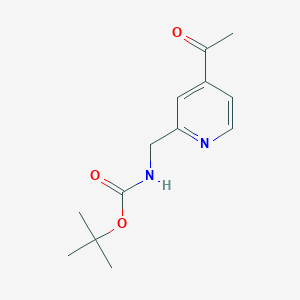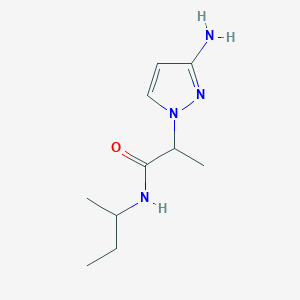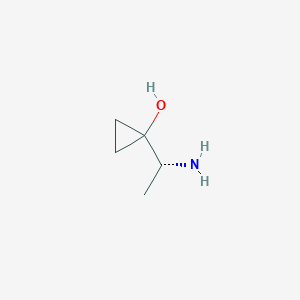
4-Aminonaphthalene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of an amino group attached to the naphthalene ring and a sulfonyl fluoride group, making it a versatile molecule in synthetic chemistry and biological studies.
Métodos De Preparación
The synthesis of 4-aminonaphthalene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using thionyl fluoride, yielding high efficiency and purity . Another method includes the use of fluorosulfonyl radicals, which provides a concise and efficient route for producing sulfonyl fluorides . These methods are favored for their mild reaction conditions and the use of readily available reagents.
Análisis De Reacciones Químicas
4-Aminonaphthalene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly documented.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Aplicaciones Científicas De Investigación
4-Aminonaphthalene-1-sulfonyl fluoride has found widespread applications in various scientific fields:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used as a covalent probe for targeting specific amino acids in proteins, enabling the study of enzyme mechanisms and protein interactions.
Drug Discovery: Its unique reactivity makes it a potential candidate for developing new pharmaceuticals and protease inhibitors.
Materials Science: The compound is utilized in the development of functional materials, including polymers and surface modifications.
Mecanismo De Acción
The mechanism of action of 4-aminonaphthalene-1-sulfonyl fluoride involves its interaction with specific molecular targets, primarily through covalent bonding with active-site amino acid residues in proteins. This interaction can lead to the inactivation of enzymes or the modulation of protein function, making it a powerful tool in biochemical research .
Comparación Con Compuestos Similares
4-Aminonaphthalene-1-sulfonyl fluoride can be compared with other aminonaphthalenesulfonic acids, such as:
- 1-Aminonaphthalene-4-sulfonic acid
- 1-Aminonaphthalene-5-sulfonic acid
- 1-Aminonaphthalene-6-sulfonic acid
- 1-Aminonaphthalene-7-sulfonic acid
- 1-Aminonaphthalene-8-sulfonic acid
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the sulfonyl fluoride group in this compound imparts unique reactivity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H8FNO2S |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-aminonaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H,12H2 |
Clave InChI |
BOESTXFZZXYYGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















